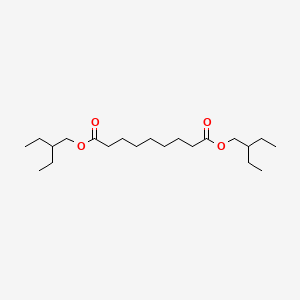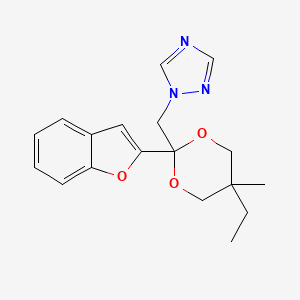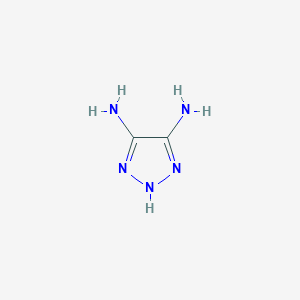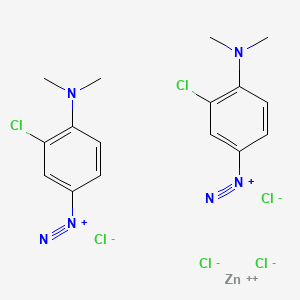
Bis(2-ethylbutyl) azelate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-ethylbutyl) azelate, also known as nonanedioic acid, 1,9-bis(2-ethylbutyl) ester, is an organic compound with the molecular formula C21H40O4. It is a diester of azelaic acid and 2-ethylbutanol. This compound is primarily used in the production of plasticizers, lubricants, and other industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(2-ethylbutyl) azelate can be synthesized through the esterification of azelaic acid with 2-ethylbutanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the removal of water formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous esterification processes. These processes are designed to maximize yield and efficiency, often incorporating advanced separation techniques such as distillation to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-ethylbutyl) azelate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions, where the ester groups are exchanged with other alcohols .
Common Reagents and Conditions
Esterification: Azelaic acid, 2-ethylbutanol, sulfuric acid (catalyst), reflux conditions.
Hydrolysis: Water, acidic or basic conditions.
Transesterification: Various alcohols, catalysts such as sodium methoxide.
Major Products Formed
Esterification: this compound.
Hydrolysis: Azelaic acid and 2-ethylbutanol.
Transesterification: New esters formed with different alcohols.
Wissenschaftliche Forschungsanwendungen
Bis(2-ethylbutyl) azelate has a range of applications in scientific research:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of materials.
Biology: Investigated for its potential use in biodegradable polymers and environmentally friendly materials.
Medicine: Explored for its potential in drug delivery systems due to its biocompatibility.
Industry: Widely used in the production of lubricants, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of bis(2-ethylbutyl) azelate is primarily related to its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing flexibility. In biological systems, its biocompatibility allows it to be used in drug delivery, where it can encapsulate active pharmaceutical ingredients and facilitate their controlled release .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-ethylhexyl) azelate: Another ester of azelaic acid, used similarly as a plasticizer and lubricant.
Diethyl azelate: A simpler ester of azelaic acid, used in various chemical syntheses.
Uniqueness
Bis(2-ethylbutyl) azelate is unique due to its specific balance of molecular weight and flexibility, making it particularly effective in applications requiring both durability and pliability. Its lower molecular weight compared to bis(2-ethylhexyl) azelate allows for different performance characteristics in plasticizers and lubricants .
Eigenschaften
CAS-Nummer |
105-03-3 |
|---|---|
Molekularformel |
C21H40O4 |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
bis(2-ethylbutyl) nonanedioate |
InChI |
InChI=1S/C21H40O4/c1-5-18(6-2)16-24-20(22)14-12-10-9-11-13-15-21(23)25-17-19(7-3)8-4/h18-19H,5-17H2,1-4H3 |
InChI-Schlüssel |
HFEFYTCEBRSONX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)COC(=O)CCCCCCCC(=O)OCC(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Nickel, (2-propanol)[[2,2'-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]](2-)]-](/img/structure/B13781956.png)




![N-[(3S)-piperidin-3-yl]isoquinoline-5-sulfonamide;dihydrochloride](/img/structure/B13781982.png)




![1-O-[(5S)-5-butyl-8-methylnonyl] 6-O-[(4S)-4-[(2R)-2-methylbutyl]nonyl] hexanedioate](/img/structure/B13781994.png)


